(2-Bromo-4-fluorophenyl)hydrazine
Overview
Description
(2-Bromo-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)hydrazine typically involves the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as distillation and solvent recovery to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(2-Bromo-4-fluorophenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological processes and potential therapeutic agents.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound, which lacks the bromine and fluorine substitutions.
2-Bromo-phenylhydrazine: A derivative with only the bromine substitution.
4-Fluoro-phenylhydrazine: A derivative with only the fluorine substitution.
Uniqueness
(2-Bromo-4-fluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can confer distinct chemical and biological properties, making it a valuable compound for various applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to improved performance in specific applications compared to its simpler analogs.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJQYRJBFRVSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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